Methyl 2-amino-4-chloro-5-cyanobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-4-chloro-5-cyanobenzoate, with the chemical formula C₉H₇ClN₂O₂, is a compound used in various scientific and industrial applications. Its structure consists of a benzoic acid core with an amino group (NH₂) at position 2, a chlorine atom (Cl) at position 4, and a cyano group (CN) at position 5. The compound’s molecular weight is approximately 210.62 g/mol .
Vorbereitungsmethoden
Synthetic Routes:
Several synthetic routes exist for Methyl 2-amino-4-chloro-5-cyanobenzoate. One common method involves the reaction of 2-amino-4-chlorobenzoic acid with cyanogen bromide (BrCN) in the presence of a base (such as sodium hydroxide). The resulting intermediate undergoes esterification with methanol to yield the methyl ester of the desired compound.
Reaction Conditions:
- Reactants: 2-amino-4-chlorobenzoic acid, cyanogen bromide, methanol
- Base: Sodium hydroxide (NaOH)
- Solvent: Aprotic solvent (e.g., dimethyl sulfoxide, DMSO)
- Temperature: Typically reflux conditions (around 100-120°C)
Industrial Production:
Industrial-scale production may involve variations of the above method or alternative processes. Optimization for yield, purity, and cost-effectiveness is crucial in large-scale synthesis.
Analyse Chemischer Reaktionen
Methyl 2-amino-4-chloro-5-cyanobenzoate participates in various chemical reactions:
Substitution Reactions: The cyano group (CN) can undergo nucleophilic substitution reactions.
Reduction Reactions: Reduction of the cyano group to the corresponding amine (NH₂) or other functional groups.
Oxidation Reactions: Oxidation of the amino group to nitro or other oxidized forms.
Common reagents and conditions vary based on the specific reaction type. Major products include derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-4-chloro-5-cyanobenzoate finds applications in:
Medicinal Chemistry: As a scaffold for designing potential drug candidates.
Organic Synthesis: Building block for more complex molecules.
Materials Science: Incorporation into polymers or materials with specific properties.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules. Further research is needed to elucidate its precise targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While Methyl 2-amino-4-chloro-5-cyanobenzoate is unique due to its specific substitution pattern, similar compounds include:
- Methyl 2-amino-4-chloro-5-fluorobenzoate
- Methyl 2-amino-4-chloro-5-nitrobenzoate
- Methyl 2-amino-4-chloro-5-methoxybenzoate
- And others .
Eigenschaften
Molekularformel |
C9H7ClN2O2 |
---|---|
Molekulargewicht |
210.62 g/mol |
IUPAC-Name |
methyl 2-amino-4-chloro-5-cyanobenzoate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-5(4-11)7(10)3-8(6)12/h2-3H,12H2,1H3 |
InChI-Schlüssel |
IKMMKKMOXZRHOA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C(=C1)C#N)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.